molecular formula C14H8BrClN2O2 B2869545 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 338774-67-7

6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No.: B2869545
CAS No.: 338774-67-7
M. Wt: 351.58
InChI Key: GYUZLZSUQLLJAL-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a halogenated quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a bromine atom at position 6, a 3-chlorophenyl group at position 2, and a hydroxyl group at position 2. Quinazolinones are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, antioxidant, and antihyperlipidemic effects . This compound’s structural features—particularly the bromine and chlorine atoms—enhance its bioactivity by increasing lipophilicity and influencing electronic interactions with biological targets .

Properties

IUPAC Name

6-bromo-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O2/c15-9-4-5-12-11(7-9)14(19)18(20)13(17-12)8-2-1-3-10(16)6-8/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUZLZSUQLLJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloroaniline with 6-bromo-2-cyanobenzaldehyde in the presence of a base, followed by cyclization to form the quinazolinone core. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with a carbonyl group.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

Substituent Effect on Bioactivity Example
6-Bromo Enhances cytotoxicity and antiviral activity; increases molecular weight and lipophilicity 6-Bromo-2-phenyl-3-pyrimidinyl derivative (antiviral)
2-(3-Chlorophenyl) Improves anti-inflammatory activity via hydrophobic interactions with COX-2 6-Bromo-2-(3-Cl-Ph)-3-OH (inferred from )
3-Hydroxy Boosts antioxidant capacity via radical scavenging; may reduce metabolic stability 3-Hydroxy-4(3H)-quinazolinone (IC₅₀ = 12 µM for DPPH)
Halogenated Aryl Increases hypolipidemic effects by modulating cholesterol absorption 6-Iodo-2-methyl-4(3H)-quinazolinone (LDL-C reduction = 38%)

Biological Activity

6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This compound features a bromine atom at the 6th position, a chlorine atom at the 3rd position of the phenyl ring, and a hydroxyl group at the 3rd position of the quinazolinone core. The unique arrangement of these functional groups contributes to its potential therapeutic applications.

PropertyValue
Molecular FormulaC14H8BrClN2O2
Molar Mass351.58 g/mol
CAS Number338774-67-7
Boiling Point535.0 ± 60.0 °C (Predicted)
Density1.71 ± 0.1 g/cm³ (Predicted)
pKa7.14 ± 0.20 (Predicted)

Antimicrobial Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant antimicrobial properties. In studies evaluating antimicrobial activity against various pathogens, the compound has shown effectiveness comparable to standard drugs.

Case Study: Antimicrobial Evaluation

A study assessed the antibacterial and antifungal activities of various quinazolinone derivatives using the cup-plate agar diffusion method against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and fungal strains like Candida albicans. The results demonstrated that certain derivatives exhibited high degrees of inhibition against these pathogens, suggesting that modifications in the chemical structure can enhance biological efficacy .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. The carrageenan-induced paw edema test in rats revealed that some derivatives exhibited significant anti-inflammatory activity comparable to ibuprofen, indicating potential as therapeutic agents for inflammatory conditions .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as kinases or other enzymes involved in cell signaling pathways. This interaction may inhibit certain enzymes, thereby modulating biological processes relevant to disease states .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

CompoundKey DifferencesBiological Activity
6-bromo-2-(3-chlorophenyl)-4(3H)-quinazolinoneLacks hydroxyl groupReduced activity
2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinoneLacks bromine atomDifferent profile
6-bromo-3-hydroxy-4(3H)-quinazolinoneLacks phenyl groupVaries significantly

The presence of both bromine and chlorine atoms, along with the hydroxyl group, enhances the reactivity and biological activity of this compound compared to its analogs .

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